molecular formula C19H20N2O4 B2862262 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE CAS No. 1796969-35-1

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE

Cat. No.: B2862262
CAS No.: 1796969-35-1
M. Wt: 340.379
InChI Key: VOPQKPORNRUFLO-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)acetate
  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)propanoate
  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)butanoate

Uniqueness

What sets 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-3-2-4-18(20-13)25-15-7-9-21(10-8-15)19(22)14-5-6-16-17(11-14)24-12-23-16/h2-6,11,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQKPORNRUFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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